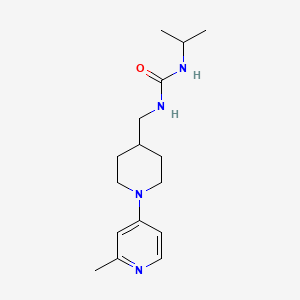
1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a urea derivative with a piperidine ring. Piperidine is a common structure in many pharmaceuticals and plays a significant role in drug design . The compound also contains an isopropyl group and a 2-methylpyridine group, which could potentially affect its properties and biological activity.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions that this compound can undergo would depend on the specific substituents and their positions.Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in synthesizing drugs due to their presence in over twenty classes of pharmaceuticals . The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones involves various intra- and intermolecular reactions. These synthetic pathways are vital for creating biologically active compounds that can serve as potential drugs.
Pharmacological Applications
The piperidine nucleus is a key component in many FDA-approved drugs . Derivatives like “1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea” have shown promise in various pharmacological applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.
Anticancer Activity
Piperidine derivatives have been identified to exhibit antiproliferation and antimetastatic effects on various types of cancers . The structural features of these compounds can be optimized to target specific pathways involved in cancer cell growth and metastasis.
Antimicrobial and Antifungal Properties
Compounds with the piperidine moiety have been used to develop new antimicrobial and antifungal agents. Their ability to disrupt microbial cell processes makes them valuable in treating infections .
Neuroprotective Effects
Piperidine derivatives are being explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . Their potential to modulate neurotransmitter systems is a key area of research.
Modulation of Immune Response
Some piperidine derivatives have been found to bind to immune receptors, such as NLRP3, and inhibit activation and release of pro-inflammatory cytokines like IL-1β . This application is significant in developing treatments for autoimmune diseases and inflammatory conditions.
Mechanism of Action
Future Directions
Piperidine derivatives are a significant area of research in drug discovery, and there are many potential directions for future research . These could include exploring new synthetic methods, investigating the biological activity of new piperidine derivatives, or studying the properties of these compounds in more detail.
properties
IUPAC Name |
1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12(2)19-16(21)18-11-14-5-8-20(9-6-14)15-4-7-17-13(3)10-15/h4,7,10,12,14H,5-6,8-9,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHETYUQWLJVWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

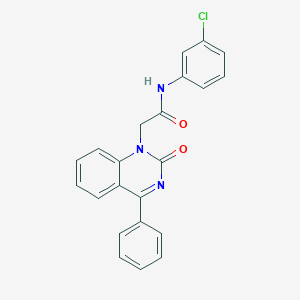
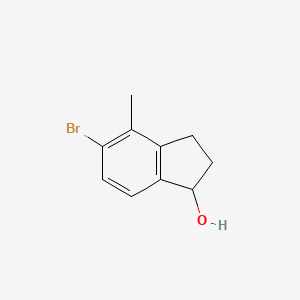

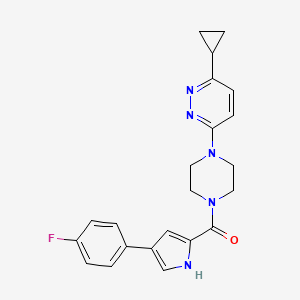

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2860538.png)
![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860544.png)
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2860546.png)
![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860549.png)
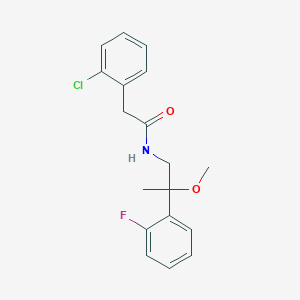
![4-methoxy-N-{3-[(3-methylbutyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2860552.png)